molecular formula C9H9BrS B11954942 1-Bromo-4-(prop-2-en-1-ylsulfanyl)benzene CAS No. 6334-55-0

1-Bromo-4-(prop-2-en-1-ylsulfanyl)benzene

Cat. No.: B11954942
CAS No.: 6334-55-0
M. Wt: 229.14 g/mol
InChI Key: YJSJZKBPRLJLPC-UHFFFAOYSA-N
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Description

1-Bromo-4-(prop-2-en-1-ylsulfanyl)benzene is an organic compound with the molecular formula C9H9BrS It features a benzene ring substituted with a bromine atom and a prop-2-en-1-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(prop-2-en-1-ylsulfanyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(prop-2-en-1-ylsulfanyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(prop-2-en-1-ylsulfanyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alkyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Bromo-4-(prop-2-en-1-ylsulfanyl)benzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-(prop-2-en-1-ylsulfanyl)benzene is unique due to the presence of the prop-2-en-1-ylsulfanyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This uniqueness makes it valuable for specific synthetic and research purposes.

Properties

CAS No.

6334-55-0

Molecular Formula

C9H9BrS

Molecular Weight

229.14 g/mol

IUPAC Name

1-bromo-4-prop-2-enylsulfanylbenzene

InChI

InChI=1S/C9H9BrS/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2

InChI Key

YJSJZKBPRLJLPC-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=CC=C(C=C1)Br

Origin of Product

United States

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